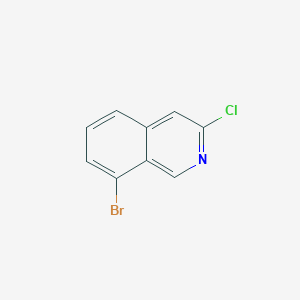

8-Bromo-3-chloroisoquinoline

説明

Significance of Isoquinoline (B145761) Core in Organic Synthesis and Medicinal Chemistry

The isoquinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged structure in the realm of organic and medicinal chemistry. nih.govrsc.orgfiveable.me This structural motif is present in a vast number of natural products, particularly alkaloids, and synthetic compounds that exhibit a wide array of biological activities. fiveable.mersc.org The inherent properties of the isoquinoline core have made it a cornerstone for the development of new therapeutic agents. nih.govrsc.org Its planar and aromatic nature allows for various chemical modifications, enabling the synthesis of diverse derivatives. fiveable.me The pursuit of novel and efficient synthetic routes to construct the isoquinoline skeleton remains a significant area of research for chemists. nih.govresearchgate.net

Role of Halogenation in Modulating Reactivity and Biological Activity of Isoquinoline Derivatives

The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—onto the isoquinoline framework is a powerful strategy employed by medicinal chemists to fine-tune the physicochemical and biological properties of these molecules. researchgate.net Halogenation can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net For instance, the presence of halogens can alter the electronic distribution within the isoquinoline ring system, thereby modulating its reactivity in chemical transformations. acs.org In the context of medicinal chemistry, halogenated isoquinolines have been investigated for their potential as anticancer agents and enzyme inhibitors. nih.govnih.gov Studies have shown that the specific placement and nature of the halogen substituent can dramatically impact the potency and selectivity of these compounds. nih.gov

Scope of Research on 8-Bromo-3-chloroisoquinoline and Related Analogs

The compound this compound serves as a valuable building block in the synthesis of more complex molecules. lookchem.com Its di-halogenated structure offers multiple reactive sites for further functionalization through various chemical reactions, such as cross-coupling and nucleophilic substitution. cymitquimica.com Research on this specific compound and its isomers, like 6-bromo-3-chloroisoquinoline (B1344271) and 7-bromo-3-chloroisoquinoline, is often focused on their utility as intermediates in the creation of novel compounds with potential applications in pharmaceuticals and agrochemicals. lookchem.comcymitquimica.comsmolecule.com The distinct substitution pattern of this compound influences its chemical behavior and potential biological activity, making it a target for synthetic exploration. smolecule.com

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₅BrClN |

| Molecular Weight | 242.50 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1029720-63-5 |

| Canonical SMILES | C1=CC2=CC(=NC=C2C(=C1)Br)Cl |

| InChI Key | DBTXKDKSTIONNI-UHFFFAOYSA-N |

| Physical Form | Solid (powder or crystalline) |

Data sourced from PubChem and other chemical suppliers. nih.govsynquestlabs.comfluorochem.co.uk

Structure

2D Structure

3D Structure

特性

IUPAC Name |

8-bromo-3-chloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-8-3-1-2-6-4-9(11)12-5-7(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBTXKDKSTIONNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=NC=C2C(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679864 | |

| Record name | 8-Bromo-3-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029720-63-5 | |

| Record name | 8-Bromo-3-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Bromo-3-chloroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 8 Bromo 3 Chloroisoquinoline and Substituted Isoquinoline Analogs

Strategies for Direct Synthesis of 8-Bromo-3-chloroisoquinoline

Direct synthesis approaches aim to introduce the bromo and chloro substituents onto a pre-formed isoquinoline (B145761) core. These methods rely on the inherent reactivity of the isoquinoline ring and the ability to control the position of halogenation.

Regioselective Halogenation Approaches for Isoquinoline Scaffolds

The regioselectivity of electrophilic substitution on the isoquinoline nucleus is influenced by the reaction conditions and the nature of the halogenating agent. The benzene (B151609) ring is generally more susceptible to electrophilic attack than the pyridine (B92270) ring.

Bromination of isoquinoline can be directed to the 5- and 8-positions. For instance, the bromination of an aluminum chloride-isoquinoline complex has been shown to yield a mixture of bromo-substituted isoquinolines, including 5-bromoisoquinoline (B27571) and 5,8-dibromoisoquinoline. thieme-connect.com To achieve specific substitution, multi-step sequences are often necessary. A potential pathway to 8-bromoisoquinoline (B29762) involves the nitration of 5-bromoisoquinoline to give 5-bromo-8-nitroisoquinoline, followed by reduction of the nitro group which can also lead to the removal of the bromo substituent, ultimately yielding 8-aminoisoquinoline (B1282671). researchgate.net This amino group can then be converted to a bromo group via a Sandmeyer reaction.

The introduction of a chlorine atom at the 3-position of an 8-bromoisoquinoline is a subsequent challenge. Direct chlorination of isoquinoline often leads to a mixture of products. However, the use of phosphorus oxychloride (POCl₃) is a common method for introducing a chlorine atom, particularly at the 1- or 3-position, often starting from the corresponding isoquinolinone or N-oxide. For example, 8-benzyloxyisoquinoline 2-oxide can be converted to 8-benzyloxy-1-chloroisoquinoline using POCl₃. researchgate.net A similar strategy could potentially be employed for the synthesis of 3-chloroisoquinolines from the corresponding 3-isoquinolinone or N-oxide derivatives. The synthesis of 3-chloroisoquinoline (B97870) itself has been reported, and it can be converted to 3-chloroisoquinoline-2-oxide. prepchem.comlookchem.com

A plausible, albeit multi-step, direct synthesis of this compound could therefore involve the initial synthesis of 8-bromoisoquinoline, followed by N-oxidation and subsequent treatment with a chlorinating agent like POCl₃ to introduce the chlorine at the 3-position.

Multi-component Coupling Reactions for Isoquinoline Ring Formation

Multi-component reactions (MCRs) offer an efficient strategy for the rapid construction of complex molecules like substituted isoquinolines in a single step. While no specific MCR for the direct synthesis of this compound has been detailed, the general principles of MCRs can be adapted. For instance, a palladium-catalyzed cyclization of 2-alkynylarylaldimines in the presence of various alkenes can produce a wide array of 4-(1-alkenyl)-3-arylisoquinolines. researchgate.net To synthesize this compound via an MCR, one would theoretically require a starting material with a bromine atom at the appropriate position on the benzene ring and a component that could introduce a chlorine atom at the 3-position of the newly formed isoquinoline ring. The development of such a highly specific MCR remains a synthetic goal.

Precursor-Based Synthetic Routes to Halogenated Isoquinolines

An alternative to direct halogenation is the construction of the isoquinoline ring from precursors that already contain the desired substituents. This approach can offer greater control over the final substitution pattern.

Approaches from ortho-Tolualdehyde Derivatives

A powerful method for the synthesis of substituted isoquinolines involves the use of ortho-tolualdehyde derivatives. This strategy builds the pyridine ring of the isoquinoline system onto a pre-functionalized benzene ring.

A versatile synthesis of substituted isoquinolines developed by the Myers group involves the condensation of lithiated ortho-tolualdehyde tert-butylimines with nitriles. nih.gov This reaction forms an eneamido anion intermediate that can be trapped with various electrophiles. nih.gov The process begins with the metalation of the ortho-methyl group of the tert-butylimine of an ortho-tolualdehyde derivative. For halogenated ortho-tolualdehyde tert-butylimines, standard metalation protocols were found to cause decomposition; however, the use of lithium diisopropylamide (LDA) proved effective for these substrates. nih.gov

To apply this method for the synthesis of this compound, one would start with the tert-butylimine of an appropriately substituted ortho-tolualdehyde, such as 3-bromo-2-methylbenzaldehyde. The lithiated intermediate of this bromo-substituted imine would then be reacted with a nitrile that could lead to the introduction of the chloro group at the 3-position. The choice of nitrile is critical for the final substitution pattern of the isoquinoline.

Table 1: Examples of Polysubstituted Isoquinolines Synthesized via Condensation of Lithiated ortho-Tolualdehyde tert-Butylimines with Nitriles and Electrophilic Trapping

| Entry | Imine Precursor | Nitrile | Electrophile | Product | Yield (%) |

| 1 | o-Tolualdehyde t-butylimine | Benzonitrile (B105546) | Trifluoroacetic acid | 3-Phenylisoquinoline | 80 |

| 2 | 5-Fluoro-o-tolualdehyde t-butylimine | n-Butyronitrile | n-Butyl iodide | 7-Fluoro-4-butyl-3-propylisoquinoline | 50 |

| 3 | o-Tolualdehyde t-butylimine | N,N-Dimethylcyanamide | Hexamethyldisilazane | 3-(Dimethylamino)isoquinoline | 71 |

| 4 | 5-Fluoro-o-tolualdehyde t-butylimine | Benzonitrile | Hexamethyldisilazane | 7-Fluoro-3-phenylisoquinoline | 82 |

Data sourced from Myers et al. nih.gov

Interactive Data Table

A key feature of the Myers synthesis is the ability to trap the eneamido anion intermediate with an electrophile, which typically results in substitution at the C4 position of the isoquinoline ring. nih.gov For example, trapping with alkyl halides introduces an alkyl group at C4. nih.gov

While this methodology has been extensively used for C4-functionalization, its direct application to introduce a chlorine atom at the C3 position is not straightforward. The substitution at C3 is primarily determined by the nitrile component. However, the versatility of this method allows for the synthesis of various halogenated isoquinolines. For instance, trapping the intermediate with hexachloroethane (B51795) can introduce a chlorine atom at the C4 position. nih.govharvard.edu This highlights the potential of using halogenated electrophiles for the synthesis of polyhalogenated isoquinolines, although the regioselectivity would need to be controlled for the synthesis of this compound.

Table 2: Examples of C4-Substituted Isoquinolines via Electrophilic Trapping

| Entry | Imine Precursor | Nitrile | Electrophile | Product | Yield (%) |

| 1 | o-Tolualdehyde t-butylimine | Ethyl cyanoformate | Methyl iodide | 1-Ethyl-4-methyl-3-phenylisoquinoline | 52 |

| 2 | o-Tolualdehyde t-butylimine | Benzonitrile | Hexamethyldisilazane | 3-Phenylisoquinoline | 80 |

| 3 | 5-Fluoro-o-tolualdehyde t-butylimine | n-Butyronitrile | Allyl bromide | 7-Fluoro-4-allyl-3-propylisoquinoline | 60 |

| 4 | o-Tolualdehyde t-butylimine | Benzonitrile | Hexachloroethane | 4-Chloro-3-phenylisoquinoline | 78 |

Data sourced from Myers et al. nih.govharvard.edu

Interactive Data Table

Derivatization from Existing Isoquinoline Scaffolds

One common approach to synthesizing halo-substituted isoquinolines involves the modification of a pre-existing isoquinoline or isoquinolinone framework.

Phosphoryl halides, most notably phosphoryl chloride (POCl₃), are powerful reagents for the conversion of hydroxyheterocycles, such as isoquinolinones, into their corresponding chloro derivatives. clockss.org This transformation is a key step in the synthesis of 3-chloroisoquinolines from isoquinolin-3(2H)-ones. The reaction typically involves heating the isoquinolinone with POCl₃, sometimes in the presence of a solvent like N,N-dimethylformamide (DMF). google.comresearchgate.net For instance, 1-aryl-substituted 1,4-dihydro-3(2H)-isoquinolinones can be converted to 1-aryl-3-chloroisoquinoline-4-aldehydes through a Vilsmeier-Haack reaction using POCl₃ and DMF, followed by oxidation. researchgate.net A similar strategy can be envisioned for the synthesis of this compound, starting from 8-bromo-isoquinolin-3(2H)-one. The general transformation is depicted below:

Reaction of an isoquinolinone with phosphoryl chloride to yield a chloroisoquinoline.

| Reactant | Reagent | Product |

| Isoquinolin-1(2H)-one | POCl₃ | 1-Chloroisoquinoline |

| 6-Bromo-2-(3-{[tert-butyl(dimethyl)silyl]oxy}-2,2-dimethylpropyl)isoquinolin-1(2H)-one | POCl₃/DMF | 6-Bromo-1-chloro-2-(3-{[tert-butyl(dimethyl)silyl]oxy}-2,2-dimethylpropyl)isoquinoline |

| This table is based on data from a patent describing the chlorination of an isoquinolinone derivative. google.com |

The Bischler-Napieralski reaction, a classic method for synthesizing 3,4-dihydroisoquinolines, also frequently employs dehydrating agents like POCl₃ or P₂O₅. wikipedia.orgorganic-chemistry.orgscispace.comatamanchemicals.com This reaction involves the intramolecular cyclization of a β-arylethylamide. wikipedia.org Subsequent dehydrogenation of the resulting dihydroisoquinoline yields the aromatic isoquinoline. atamanchemicals.com A mild variation of this reaction uses bromotriphenoxyphosphonium bromide (TPPBr₂) for the cyclization of N-acyl β-phenylethylamides to 3,4-dihydroisoquinolines under gentle conditions. organic-chemistry.org

Once a dihalo-isoquinoline like this compound is obtained, the halogen atoms can serve as handles for further functionalization through nucleophilic substitution reactions. The chlorine atom at the C-1 or C-3 position is generally more susceptible to nucleophilic attack than the bromine atom on the benzene ring. atamanchemicals.com

Amination reactions on halo-isoquinolines can introduce diverse amino groups. For example, palladium-catalyzed amination of 6,7-dichloro-5,8-quinolinequinone with various anilines has been studied, showing selective mono- or di-amination depending on the nature of the aniline. ftstjournal.com Similarly, 1-chloroisoquinolines can be converted to 1-aminoisoquinolines by reacting with amines like morpholine (B109124) or 1-methylpiperazine. researchgate.net These methods could potentially be applied to this compound to selectively introduce an amino substituent at the C-3 position.

Hydrolysis of a chloroisoquinoline can revert it to the corresponding isoquinolinone. For example, partial hydrolysis of isoquinoline-4-carbonitrile (B1205459) to the amide can be achieved with hydrogen peroxide and sodium hydroxide. thieme-connect.de While direct hydrolysis of the chloro group is a fundamental reaction, specific conditions would need to be optimized for the this compound substrate to ensure selective reaction without affecting the bromo substituent.

Advanced Cascade and Cyclization Reactions

Modern organic synthesis has seen the development of powerful cascade and cyclization reactions that allow for the efficient construction of complex heterocyclic systems like isoquinolines from simpler acyclic precursors.

Palladium catalysis is a cornerstone of modern synthetic chemistry, enabling the formation of C-C and C-N bonds with high efficiency and selectivity. rsc.org Several palladium-catalyzed methods for isoquinoline synthesis have been reported. One approach involves the sequential α-arylation of ketones and cyclization to afford a wide array of substituted isoquinolines. nih.govresearchgate.net Another strategy is the palladium-catalyzed three-component cascade reaction of 2-iodobenzoates, substituted allenes, and an ammonium (B1175870) surrogate to produce functionalized isoquinolinones and isoquinolines. whiterose.ac.uk

A nickel-catalyzed Mizoroki-Heck/amination cascade reaction of o-dihaloarenes with cyclic imines has also been developed for the synthesis of indolo[2,1-a]isoquinolines, demonstrating the utility of cascade reactions in building fused isoquinoline systems. nih.govacs.org These transition metal-catalyzed cascade reactions offer convergent and modular routes to polysubstituted isoquinolines. nih.govresearchgate.netrsc.org

Electrophilic cyclization of functionalized alkynes is a powerful method for constructing heterocyclic rings. Silver(I) and Rhodium(III) catalysts have proven particularly effective in promoting such transformations to yield isoquinoline derivatives.

Silver(I) catalysts, such as silver trifluoromethanesulfonate (B1224126) (AgOTf), can efficiently catalyze the cyclization of 2-alkynylbenzaldoxime derivatives to form isoquinoline N-oxides. researchgate.net Silver(I) has also been used to catalyze the reaction of o-alkynylbenzaldoximes with isocyanates to produce 1-amino-isoquinolines. nih.govsci-hub.ru These reactions proceed under mild conditions and tolerate a range of functional groups. researchgate.netacs.org

Rhodium(III) catalysis has emerged as a robust tool for isoquinoline synthesis via C-H activation and annulation. rsc.orgnih.govacs.orgnyu.eduacs.org For example, Rh(III)-catalyzed reactions of benzimidates with allyl carbonates or diazodiesters provide access to various isoquinoline derivatives. rsc.orgrsc.org Another approach involves the Rh(III)-catalyzed reaction of aryl ketone O-acyloximes with internal alkynes, which proceeds through a redox-neutral sequence of C-H vinylation and C-N bond formation. nih.govnyu.eduacs.org

| Catalyst | Reactants | Product Type | Reference |

| AgOTf | o-Alkynylbenzaldoxime, Isocyanate | 1-Amino-isoquinoline | nih.govsci-hub.ru |

| AgOTf | 2-Alkynylbenzaldoxime | Isoquinoline-N-oxide | researchgate.net |

| [Cp*RhCl₂]₂/NaOAc | Aryl Ketone O-acyloxime, Internal Alkyne | Isoquinoline | nih.govnyu.edu |

| Rh(III) | Benzimidate, Allyl Carbonate | Isoquinoline | rsc.org |

Intramolecular cyclization reactions are fundamental to the synthesis of the isoquinoline core. Besides the classic Bischler-Napieralski reaction, other methods have been developed. wikipedia.orgorganic-chemistry.org For instance, the intramolecular cyclization of in situ-generated nucleophiles on ortho-substituted β,β-difluorostyrenes provides a route to 3-fluorinated isoquinolines. acs.org Copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water offers a green and efficient pathway to isoquinolines and their N-oxides. nih.gov Furthermore, photo-induced cascade reactions involving N-(methacryloyl)benzamides can lead to isoquinoline-1,3-diones. rsc.org These diverse intramolecular cyclization strategies highlight the versatility of this approach for constructing the isoquinoline framework with various substitution patterns. mdpi.comacs.org

Stereoselective and Regioselective Synthesis of Isoquinoline Derivatives

The synthesis of isoquinoline derivatives with precise stereochemistry and substitution patterns is a cornerstone of medicinal chemistry and materials science. Achieving this control requires methodologies that can navigate the challenges of regioselectivity in aromatic systems and stereocontrol in ring formation or functionalization.

Control of Positional Isomerism in Halogenation Processes

The synthesis of a specific di-substituted halo-isoquinoline like this compound is a non-trivial task that highlights the challenge of controlling positional isomerism. The final substitution pattern is a result of the inherent electronic properties of the isoquinoline nucleus and the methods used to override them.

The isoquinoline scaffold consists of two fused rings: a benzene ring and a pyridine ring. In electrophilic aromatic substitution (SEAr) reactions, the electron-rich benzene ring is more reactive than the electron-deficient pyridine ring. shahucollegelatur.org.in Consequently, electrophilic attack, including bromination, preferentially occurs at positions C5 and C8. shahucollegelatur.org.inresearchgate.net For instance, bromination of isoquinoline can yield 5-bromoisoquinoline, which upon further reaction can give 5,8-dibromoisoquinoline. researchgate.net A controlled procedure using N-bromosuccinimide in oleum (B3057394) at low temperatures can selectively produce 5-bromoisoquinoline, which can then be nitrated to afford 5-bromo-8-nitroisoquinoline. orgsyn.org This intermediate is valuable as the nitro group at C8 could potentially be converted to a bromo group via reduction to an amine followed by a Sandmeyer reaction, providing a route to an 8-bromo substituted ring.

Conversely, the pyridine ring is susceptible to nucleophilic attack, particularly at the C1 position. shahucollegelatur.org.in Direct halogenation at C3 is challenging and often requires specialized strategies. One such strategy involves the temporary dearomatization of the pyridine ring. A method applicable to the 3-halogenation of isoquinolines has been developed based on this principle. orgsyn.org Another approach involves using a pre-functionalized precursor; for example, 1,3-dichloroisoquinoline (B189448) can undergo selective nucleophilic substitution at the more reactive C1 position, leaving the C3-chloro substituent intact. shahucollegelatur.org.in

To achieve more complex substitution patterns, chemists employ activating and directing groups. Isoquinoline N-oxides are particularly versatile intermediates. The N-oxide group activates the pyridine ring towards both electrophilic and nucleophilic attack and can act as a directing group. For example, N-oxides can be used for regioselective chlorination at the C1 position. researchgate.net Furthermore, decarboxylative cross-coupling reactions of carboxy isoquinoline N-oxides can be used to introduce aryl groups selectively at either the C-1 or C-3 position, which can then be subjected to further transformations. nih.gov

A highly versatile method developed by Myers and coworkers demonstrates the power of multi-component assembly for creating polysubstituted isoquinolines. harvard.edu This approach involves the condensation of metalated o-tolualdehyde tert-butylimines with nitriles. Subsequent transformations of the resulting aminoisoquinolines can lead to complex polyhalogenated products, such as 3-bromo-4-chloro-5-fluoro-7-iodoisoquinoline, showcasing a high degree of controlled functionalization. harvard.edunih.gov

Synthesizing this compound would therefore likely require a multi-step sequence, carefully orchestrating the introduction of each halogen. A hypothetical route could involve:

Establishing the 8-bromo substitution on the carbocyclic ring, possibly from 8-aminoisoquinoline or through a directed bromination.

Activating the pyridine ring, perhaps via N-oxidation, to facilitate the introduction of the chloro group at the C3 position. Alternatively, a build-up of the ring system from a pre-chlorinated fragment could be envisioned.

Stereochemical Control in Complex Isoquinoline Ring Construction

The construction of the isoquinoline ring system or its subsequent functionalization with high stereochemical fidelity is crucial for creating biologically active molecules and chiral ligands. This is often achieved through diastereoselective or enantioselective reactions.

Diastereoselective Syntheses: Diastereoselectivity is frequently achieved by using substrate control, where existing chiral centers in the starting material direct the stereochemical outcome of a reaction. Phenylalanine-derived tetrahydroisoquinolines, for instance, can be alkylated at the C1 position with high diastereoselectivity. The inherent chirality of the amino acid backbone directs the approach of the electrophile. It has been shown that deprotonation followed by alkylation leads to products where the new substituent at C1 is predominantly trans to the carboxylate group at C3. ethz.ch The selectivity can be further enhanced by adding magnesium bromide prior to the introduction of an aldehyde electrophile, leading to the formation of a single diastereoisomer. ethz.ch

Multi-component reactions also offer powerful routes to complex, stereodefined isoquinoline structures. A three-component 1,3-dipolar cycloaddition involving isatins, 1,2,3,4-tetrahydroisoquinolines (THIQs), and various dipolarophiles provides access to highly functionalized tetrahydroisoquinoline-fused spirooxindoles. mdpi.com These reactions proceed with excellent diastereoselectivity, often yielding a single diastereomer. mdpi.com

The table below summarizes findings for the diastereoselective synthesis of complex isoquinoline derivatives.

| Starting Materials | Reaction Type | Conditions | Product Type | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|---|

| N-Piv-L-Dopa methyl ester | Alkylation | 1) 2.2 eq t-BuLi, THF, -78°C 2) MeI | 1-Methyl-THIQ | 85 | 95:5 | ethz.ch |

| N-Piv-(R)-Phe | Aldol Addition | 1) 2.2 eq t-BuLi, MgBr₂ 2) PhCHO | 1-(Hydroxybenzyl)-THIQ | 75 | >98:2 | ethz.ch |

| Isatin, THIQ, Indole-nitroalkene | 1,3-Dipolar Cycloaddition | MeOH, reflux, 12h | THIQ-fused Spirooxindole | 94 | >99:1 | mdpi.com |

| Isatin, THIQ, Oxoindolinylidene-acetate | 1,3-Dipolar Cycloaddition | MeOH, reflux, 12h | THIQ-fused Dispirooxindole | 85 | >99:1 | mdpi.com |

Enantioselective Syntheses: Enantioselective methods rely on chiral catalysts or auxiliaries to create a single enantiomer of the product from achiral or racemic starting materials. The rhodium-catalyzed asymmetric addition of arylboron reagents to 3,4-dihydroisoquinolinium salts is an effective method for synthesizing chiral 1-aryl tetrahydroisoquinolines. sci-hub.se By employing chiral phosphine (B1218219) ligands, high yields and excellent enantioselectivities can be achieved. sci-hub.se

Another powerful strategy is the catalytic C-H insertion reaction. The use of donor/donor carbenes, generated from hydrazones, and a chiral rhodium catalyst such as Rh₂(R-PTAD)₄ enables the enantioselective synthesis of tetrahydroisoquinolines. semanticscholar.org This intramolecular C-H insertion proceeds in good yields and with exceptional diastereo- and enantioselectivity, successfully forming the six-membered nitrogen-containing ring without competing side reactions like the Stevens rearrangement. semanticscholar.org

The table below presents data from studies on the enantioselective synthesis of tetrahydroisoquinoline derivatives.

| Substrates | Reaction Type | Catalyst/Ligand | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

|---|---|---|---|---|---|

| N-PMB-dihydroisoquinolinium, Phenylborate | Arylative Cyclization | [Rh(cod)Cl]₂ / (R)-L5 | 85 | 94 | sci-hub.se |

| N-Bn-dihydroisoquinolinium, Phenylborate | Arylative Cyclization | [Rh(cod)Cl]₂ / (R)-L5 | 90 | 97 | sci-hub.se |

| N-PMB-dihydroisoquinolinium, Naphthylborate | Arylative Cyclization | [Rh(cod)Cl]₂ / (R)-L1 | 81 | 80 | sci-hub.se |

| Hydrazone precursor | C-H Insertion | Rh₂(S-PTAD)₄ | 68 | 97 | semanticscholar.org |

| Hydrazone precursor with MeO- on aryl ring | C-H Insertion | Rh₂(S-PTAD)₄ | 75 | 99 | semanticscholar.org |

These examples underscore the progress in synthetic organic chemistry, providing a toolkit to selectively prepare a vast array of complex isoquinoline structures with a high degree of control over both positional and stereochemical isomerism.

Iii. Reaction Mechanisms and Reactivity Studies of 8 Bromo 3 Chloroisoquinoline

Nucleophilic Substitution Reactions on Halogenated Isoquinolines

Nucleophilic aromatic substitution (SNAr) reactions on the isoquinoline (B145761) scaffold are governed by the electronic nature of the heterocyclic system. The electron-withdrawing nitrogen atom decreases the electron density of the pyridine (B92270) ring, making the carbons of this ring, particularly at the C-1 and C-3 positions, susceptible to attack by nucleophiles. uou.ac.in

Investigation of Halogen Displacement at C-3 and C-8 Positions of Isoquinoline

The positions for nucleophilic attack on the isoquinoline ring are well-defined. The pyridine ring is significantly more reactive towards nucleophiles than the fused benzene (B151609) ring. uou.ac.in Consequently, the chlorine atom at the C-3 position of 8-bromo-3-chloroisoquinoline is the primary site for nucleophilic displacement. The C-8 position, being on the carbocyclic ring, is substantially less electrophilic and generally does not participate in SNAr reactions unless under forcing conditions or through alternative mechanisms like benzyne (B1209423) formation.

Studies on related dihaloisoquinolines confirm this reactivity pattern. For instance, in the reaction of 1,3-dichloroisoquinoline (B189448) with various adamantane-containing amines, selective substitution of the chlorine atom occurs exclusively at the C-1 position, which is the most activated site on the isoquinoline nucleus. Research on 4-halogenoisoquinolines reacting with piperidine (B6355638) has shown that while the expected substitution occurs at C-4, an abnormal substitution product, 1-piperidinoisoquinoline, is also formed, highlighting the inherent high reactivity of the C-1 position even when another position is halogenated. researchgate.net For this compound, the C-3 position is activated, analogous to the C-1 position, making the C-3 chlorine the expected site of nucleophilic attack, leaving the C-8 bromine intact.

Comparative Reactivity of Bromine versus Chlorine Substituents in Isoquinoline Systems

In nucleophilic aromatic substitution, the rate-determining step is typically the initial attack of the nucleophile to form a stabilized intermediate (a Meisenheimer complex), rather than the cleavage of the carbon-halogen bond. The typical order of leaving group ability found in many SNAr reactions is F > Cl ≈ Br > I. wikipedia.org This trend is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack.

For chlorine and bromine, the difference in electronegativity and C-X bond strength is less pronounced, often resulting in similar reactivity in SNAr reactions. Therefore, when comparing the intrinsic reactivity of a C-Cl versus a C-Br bond in an SNAr context, the position on the ring is the dominant factor. Given that the C-3 position of this compound is electronically activated for nucleophilic attack and the C-8 position is not, displacement of the chlorine atom is strongly favored over the bromine atom, irrespective of the minor differences in leaving group ability between chloride and bromide.

Cross-Coupling Reactions Involving this compound as a Substrate

This compound is an excellent substrate for site-selective cross-coupling reactions. The difference in reactivity between the C-Br and C-Cl bonds under transition-metal catalysis allows for the sequential and controlled introduction of different functional groups.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. mdpi.comnrochemistry.com The generally accepted catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. nrochemistry.comnih.gov

The crucial step that determines selectivity in polyhalogenated substrates is the initial oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The reactivity for this step follows the order of bond dissociation energies: C-I > C-Br > C-Cl > C-F. rsc.org Consequently, palladium catalysts will selectively activate the weaker C-Br bond over the stronger C-Cl bond.

This principle has been demonstrated in studies on analogous dihaloheteroarenes. For example, a comprehensive investigation into the Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline (B23617) with various cyclic amines showed that selective amination occurs at the C-6 position, where the bromine is located. organic-chemistry.org By carefully selecting the solvent and reaction conditions, high yields of the C-6 aminated product were achieved, with the C-2 chlorine remaining untouched. organic-chemistry.org Similarly, Suzuki-Miyaura coupling reactions on dihalopyridines and quinolines consistently show reaction at the site of the heavier halogen. rsc.orgnih.gov For 5-bromo-2-chloropyridine, SMC reactions occur selectively at the C-5 position (C-Br bond). rsc.org

Based on this established precedent, this compound is expected to undergo palladium-catalyzed cross-coupling reactions exclusively at the C-8 position, providing 3-chloro-8-substituted isoquinoline derivatives.

| Reaction | Substrate | Catalyst System | Conditions | Product | Yield (%) | Selectivity | Reference |

| Buchwald-Hartwig | 6-Bromo-2-chloroquinoline | Pd₂(dba)₃ / Xantphos | Morpholine (B109124), NaOtBu, BTF, 150°C (MW) | 2-Chloro-6-morpholinoquinoline | 89 | C-6 (Br) > C-2 (Cl) | organic-chemistry.org |

| Suzuki-Miyaura | 5-Bromo-2-chloropyridine | Pd(PPh₃)₄ | ArB(OH)₂, Na₂CO₃, DME/H₂O | 5-Aryl-2-chloropyridine | - | C-5 (Br) > C-2 (Cl) | rsc.org |

| Suzuki-Miyaura | 2-Chloro-6-bromoquinoline | Pd(dppf)Cl₂ | ArB(OH)₂, Base, Solvent | 2-Chloro-6-arylquinoline | - | C-6 (Br) > C-2 (Cl) | rsc.org |

Nickel-Catalyzed Amination of Aryl and Heteroaryl Halides

Nickel-catalyzed amination has emerged as a cost-effective and powerful alternative to palladium-based systems, capable of coupling a wide range of aryl and heteroaryl halides. nih.gov These reactions often show different reactivity and selectivity profiles compared to their palladium counterparts. Research has demonstrated that nickel catalysts are effective for the amination of heteroaryl chlorides, including isoquinoline derivatives. nih.govacs.org

Mechanistic Investigations of Ni(0)/Ni(II) Catalytic Cycles

The mechanism of nickel-catalyzed amination has been a subject of detailed investigation, with a Ni(0)/Ni(II) cycle being the most commonly supported pathway for many systems, particularly those using bidentate phosphine (B1218219) ligands like BINAP. nih.govacs.org The key steps are analogous to the palladium cycle:

Oxidative Addition: A Ni(0) complex reacts with the aryl halide (Ar-X) to form a Ni(II) intermediate, (L)Ni(Ar)(X).

Amine Coordination and Deprotonation: An amine coordinates to the Ni(II) center, followed by deprotonation with a base to form a nickel-amido complex, (L)Ni(Ar)(NR₂).

Reductive Elimination: The C-N bond is formed through reductive elimination from the nickel-amido complex, yielding the arylamine product and regenerating the active Ni(0) catalyst. escholarship.org

Kinetic studies and experiments with isolated nickel complexes have provided strong evidence for this cycle. nih.govacs.org For the amination of aryl chlorides and bromides catalyzed by (BINAP)Ni(η²-NC-Ph), the reaction was found to be first order in both the catalyst and the aryl halide, consistent with a turnover-limiting oxidative addition step. nih.govacs.org These studies also effectively ruled out the involvement of a Ni(I) halide intermediate in this specific system. nih.govacs.org

Regarding selectivity, competition experiments have been crucial. In a nickel-catalyzed amination of 1-bromo-4-chlorobenzene, the reaction occurred selectively at the C-Br bond, affording N-octyl-4-chloroaniline in 80% yield with no product from C-Cl amination detected. acs.org This demonstrates that, similar to palladium, nickel catalysts preferentially react with the more labile C-Br bond over the C-Cl bond. This provides a strong basis for predicting that the nickel-catalyzed amination of this compound would yield 8-amino-3-chloroisoquinoline derivatives.

| Reaction | Substrate(s) | Catalyst System | Conditions | Product | Yield (%) | Selectivity | Reference |

| Amination | 1-Bromo-4-chlorobenzene | (BINAP)Ni(η²-NC-Ph) | Octylamine, NaOtBu, Toluene, 50°C | N-octyl-4-chloroaniline | 80 | C-Br > C-Cl | acs.org |

| Amination | 5-Chloroisoquinoline | (BINAP)Ni(η²-NC-Ph) | Octylamine, NaOtBu, Toluene, 50°C | 5-(Octylamino)isoquinoline | 90 | - | acs.org |

| Amination | 3-Chloropyridine | (BINAP)Ni(η²-NC-Ph) | Octylamine, NaOtBu, Toluene, 50°C | N-octylpyridin-3-amine | 75 | - | acs.org |

Kinetic Studies and Ligand Effects on Amination Reactivity

The amination of aryl halides, including halogenated isoquinolines, is a pivotal reaction in medicinal chemistry. Kinetic studies on nickel-catalyzed amination reactions reveal that the reaction is typically first-order in both the catalyst and the aryl halide, and zero-order in the base and amine. acs.org The nature of the halide significantly influences the reaction mechanism. For instance, in reactions catalyzed by (BINAP)Ni(η2-NC-Ph), aryl chlorides react with the (BINAP)Ni(0) species formed after the dissociation of benzonitrile (B105546), while the more reactive aryl bromides can react directly with the benzonitrile-ligated nickel complex. acs.org This difference in reactivity is reflected in the reaction kinetics, where the amination of aryl chlorides is inversely first-order in benzonitrile concentration, whereas the reaction of aryl bromides is zero-order. acs.org

The choice of ligand is crucial for the success of these amination reactions. Ligands like BINAP and DavePhos are often employed. researchgate.net For instance, in the palladium-catalyzed amination of dichloroquinolines with sterically demanding adamantane-containing amines, BINAP was effective in many cases, but DavePhos was necessary for reactions involving the most hindered amines and for achieving diamination. researchgate.net The steric and electronic properties of the ligand influence the stability of the catalytic species and the rate of reductive elimination, which is often the rate-limiting step. In some cases, the formation of stable, inactive dimeric nickel complexes can inhibit catalysis, particularly with α-halo-N-heterocycles. nih.govrsc.org

The reactivity of different halogen positions on the isoquinoline ring is also a key factor. In the nickel-catalyzed amination of 1-bromo-4-chlorobenzene, the reaction occurs selectively at the more reactive C-Br bond. acs.org This selectivity is also observed in dihalogenated quinolines and isoquinolines, where the position of the halogen influences its susceptibility to nucleophilic substitution. researchgate.net

Other Metal-Catalyzed Functionalization Reactions for Isoquinolines

Beyond amination, the halogen atoms of this compound serve as handles for various other metal-catalyzed functionalization reactions, enabling the introduction of a wide array of substituents. Transition metals like palladium and nickel are frequently used to catalyze these transformations. nih.govresearchgate.net

Suzuki-Miyaura coupling reactions are a powerful tool for forming carbon-carbon bonds. For instance, the palladium-catalyzed coupling of 4-bromo-1-chloroisoquinoline (B1267708) with an isoquinoline-7-yl triflate has been used as a key step in the synthesis of a B-Raf kinase inhibitor. researchgate.net Similarly, Sonogashira and Stille couplings of 4-halogenated isoquinolines provide access to further modified isoquinoline derivatives. acs.org The success of these reactions often depends on the choice of catalyst, ligands, and reaction conditions. For example, nickel/dppf catalyst systems have been shown to be effective for the Suzuki-Miyaura coupling of some chloro-N-heterocycles, though they can be inhibited by the formation of inactive catalyst complexes with α-halo-N-heterocycles. nih.govrsc.org

The distinct reactivity of the bromine and chlorine substituents on the this compound scaffold allows for selective and sequential functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, enabling selective modification at the 8-position.

Oxidative and Reductive Transformations of this compound

Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that facilitates mild and efficient oxidative coupling reactions. mdpi.comresearchgate.netnih.gov It has been utilized for the synthesis of N-substituted isoquinolinone derivatives through the oxidative coupling of functionalized isoquinolines with benzyl (B1604629) bromide. mdpi.comresearchgate.netnih.gov This metal-free method provides access to isoquinoline-1,3-dione and isoquinoline-1,3,4-trione derivatives in high yields. mdpi.comresearchgate.net The proposed mechanism involves the initial formation of an iodonium (B1229267) salt intermediate, which is then attacked by water. mdpi.com Subsequent oxidation steps lead to the final products. mdpi.com The presence of halogen substituents on the isoquinoline ring can influence the reaction pathway. For instance, in the presence of a halogen at the C-5 position, water may preferentially attack the C-3 position of the intermediate iodonium salt. mdpi.com

The following table summarizes the optimization of reaction conditions for the DMP-mediated oxidative coupling of isoquinoline with benzyl bromide.

| Entry | Oxidant | Solvent | Temperature (°C) | Yield (%) |

| 1 | DMP | NMP | rt | 62 |

| 2 | PIDA | NMP | rt | 0 |

| 3 | PIFA | NMP | rt | 0 |

| 4 | Koser's reagent | NMP | rt | 0 |

| 5 | PhIO | NMP | rt | 0 |

| 6 | IBX | NMP | rt | 47 |

| 7 | DMP | DMF | rt | 38 |

| 8 | DMP | MeCN | rt | 55 |

| 9 | DMP | DMSO | rt | 0 |

| Data sourced from a study on the optimization of DMP-mediated oxidative coupling reactions. researchgate.net |

The reduction of halogenated isoquinolines can proceed through various pathways, leading to dehalogenation or saturation of the heterocyclic ring. Catalytic hydrogenation is a common method for the reduction of the isoquinoline core. researchgate.net For instance, the bimolecular reduction of isoquinoline can lead to the formation of epimeric 1,1',2,2',3,3',4,4'-octahydro-1,1'-biisoquinolines. acs.org

Selective reduction of one halogen over the other in dihalogenated systems is also possible. In the case of aryl dihalides, the reduction of an iodine atom is favored over bromine and chlorine, and bromine is reduced in preference to chlorine. researchgate.net This selectivity allows for the targeted removal of one halogen while retaining the other for further functionalization. Energy transfer catalysis has emerged as a highly chemoselective method for the reduction of quinolines and isoquinolines, operating via a hydrogen atom transfer (HAT) mechanism. researchgate.net This approach tolerates a wide range of functional groups that are typically labile under other reduction conditions. researchgate.net

Ring-Transformation and Rearrangement Reactions of Isoquinoline Scaffolds

The isoquinoline scaffold can undergo various ring-transformation and rearrangement reactions, leading to the formation of diverse heterocyclic systems. rsc.orgacs.org For example, halohydrins of isoquinoline Reissert compounds can undergo base-induced rearrangement to furnish isochromenes and new isoquinoline derivatives. rsc.org The specific outcome of the rearrangement can be influenced by the nature of the halogen and the substituents on the isoquinoline ring. rsc.org

Ring transformation reactions of isoquinoline derivatives can also be used to construct fused heterocyclic systems. For instance, a one-pot synthesis of multi-ring-fused imidazo[1,2-a]isoquinolines has been developed involving an N-nucleophile-induced ring transformation of a 2H-pyran-2-one followed by an in situ oxidative photocyclization. nih.govnih.gov Another example is the thermal ring transformation of a benzisoxazolo[2,3-a]isoquinoline salt to afford 11H-indolo[3,2-c]isoquinoline and benzofuro[3,2-c]isoquinoline. researchgate.net Furthermore, 5-acylated N-fluoroalkyl-1,2,3-triazoles can be transformed into trifluoromethylated ring-fused isoquinolines through a thermal ring opening and subsequent cyclization of a reactive ketenimine intermediate. rsc.org

Computational and Theoretical Insights into Reaction Pathways

Computational and theoretical studies provide valuable insights into the reaction mechanisms, reactivity, and electronic properties of isoquinoline derivatives. researchgate.net Density Functional Theory (DFT) calculations are frequently employed to investigate the thermodynamics and kinetics of various reactions. researchgate.net

For instance, theoretical studies on the removal of isoquinoline through advanced oxidation processes have elucidated the reaction mechanisms with different radical species. researchgate.netnih.gov These studies indicate that the dominant oxidation mechanism can vary depending on the radical, with radical adduct formation being favored for some and single electron transfer for others. nih.gov The calculated rate constants for the reactions of isoquinoline with different radicals provide a quantitative measure of their reactivity. nih.gov

Computational methods have also been used to study the mechanism of the Castagnoli-Cushman reaction, which is used to synthesize various heterocyclic compounds. mdpi.com These studies have helped to refine the understanding of the reaction mechanism, including the stereochemical outcome. mdpi.com In the context of metal-catalyzed reactions, computational studies can help to elucidate the structure and reactivity of catalytic intermediates and transition states, providing insights into the role of ligands and the factors controlling selectivity. whiterose.ac.uk For example, computational studies on the nickel-catalyzed amination of aryl halides have shed light on the differences in the reaction mechanism for aryl chlorides and bromides. acs.org

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable tool in modern chemistry for investigating the electronic structure and reactivity of molecules like this compound. DFT calculations allow for the exploration of potential reaction pathways, providing insights into the mechanisms of various transformations such as nucleophilic substitution, cross-coupling reactions, and C-H activation. These computational studies are often performed to complement experimental findings and to predict the feasibility of proposed reaction steps.

In the context of this compound, DFT calculations can be employed to model the molecule's geometry, electronic properties, and vibrational frequencies. A common approach involves using a functional, such as B3LYP, combined with a suitable basis set, like 6-311++G(d,p), to achieve a balance between computational cost and accuracy. tandfonline.comdergipark.org.tr Such calculations can predict key parameters that govern reactivity.

One of the primary applications of DFT in studying reaction mechanisms is the calculation of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in understanding a molecule's ability to act as a nucleophile or an electrophile. For substituted isoquinolines, the positions of electron-withdrawing groups, such as the bromine and chlorine atoms in this compound, are expected to significantly influence the energies and localizations of the HOMO and LUMO, thereby affecting the molecule's reactivity towards different reagents. nih.govresearchgate.net

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. This map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show regions of positive potential near the hydrogen atoms and negative potential associated with the nitrogen and halogen atoms, indicating potential sites for electrophilic and nucleophilic attack, respectively.

DFT calculations are also instrumental in determining global reactivity descriptors, which provide a quantitative measure of a molecule's stability and reactivity. These descriptors are derived from the energies of the frontier orbitals.

Table 1: Global Reactivity Descriptors Calculated using DFT

| Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity; a smaller gap suggests higher reactivity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution; harder molecules are less reactive. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; softer molecules are more reactive. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group of atoms to attract electrons. |

| Chemical Potential (μ) | -χ | Represents the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of a species to accept electrons. |

This table presents theoretical global reactivity descriptors that can be calculated for this compound using DFT methods to predict its reactivity.

By calculating these descriptors for this compound, researchers can gain a deeper understanding of its intrinsic reactivity and predict its behavior in various chemical environments. For instance, a relatively low energy gap and high electrophilicity index would suggest that the molecule is a good candidate for reactions with nucleophiles.

Energy Profiles and Transition State Analysis for Isoquinoline Reactions

A critical aspect of understanding a chemical reaction is the study of its energy profile, which maps the potential energy of the system as it progresses from reactants to products. DFT calculations are exceptionally well-suited for constructing these profiles, which include the identification and characterization of reactants, intermediates, transition states, and products. The transition state, being the highest energy point along the reaction coordinate, is of particular importance as its energy determines the activation energy and, consequently, the rate of the reaction.

For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr) at the C3 position (displacement of the chloro group) or at the C8 position (displacement of the bromo group), DFT can be used to model the entire reaction pathway. This involves locating the transition state structure for each step of the proposed mechanism. dalalinstitute.commsu.edu

The process of transition state analysis typically involves:

Geometry Optimization: The geometries of the reactants, products, and any intermediates are fully optimized to find their lowest energy conformations.

Transition State Search: A search for the transition state structure connecting the reactant and product (or intermediate) is performed. This is a saddle point on the potential energy surface.

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures. A stable minimum (reactant, product, or intermediate) will have all real frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. whiterose.ac.uk

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state to confirm that it correctly connects the desired reactant and product minima on the potential energy surface.

Table 2: Hypothetical Energy Profile Data for a Nucleophilic Substitution Reaction of this compound

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | This compound + Nucleophile |

| Transition State 1 (TS1) | +25.3 | Formation of the Meisenheimer-like intermediate |

| Intermediate | +5.7 | Meisenheimer-like complex |

| Transition State 2 (TS2) | +15.1 | Departure of the leaving group |

| Products | -10.2 | Substituted isoquinoline + Leaving group |

This table provides a hypothetical set of calculated relative energies for the key species in a nucleophilic substitution reaction involving this compound, illustrating the type of data obtained from DFT studies.

Iv. Advanced Characterization Methodologies for Structural Elucidation and Purity Assessment of 8 Bromo 3 Chloroisoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for the initial structural verification of 8-Bromo-3-chloroisoquinoline. The chemical shifts (δ), signal multiplicities (splitting patterns), and integration values in the ¹H NMR spectrum, along with the number of signals and their chemical shifts in the ¹³C NMR spectrum, provide a complete picture of the molecule's carbon-hydrogen framework.

The isoquinoline (B145761) core consists of five aromatic protons (H1, H4, H5, H6, H7) and nine carbon atoms. The positions of the bromine and chlorine substituents significantly influence the chemical shifts of the remaining protons and carbons due to their electronic effects. The electronegative chlorine atom at the C3 position and the bromine atom at the C8 position deshield adjacent nuclei, causing their signals to appear at a lower field (higher ppm).

Based on data from isoquinoline and its halogenated derivatives, the predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below.

Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-1 | ~9.1 - 9.3 | s |

| H-4 | ~7.8 - 8.0 | s |

| H-5 | ~7.9 - 8.1 | d |

| H-6 | ~7.5 - 7.7 | t |

| H-7 | ~7.7 - 7.9 | d |

s = singlet, d = doublet, t = triplet

Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~152 |

| C-3 | ~148 |

| C-4 | ~120 |

| C-4a | ~135 |

| C-5 | ~130 |

| C-6 | ~129 |

| C-7 | ~136 |

| C-8 | ~122 |

| C-8a | ~128 |

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are indispensable for the complete and unambiguous assignment of all proton and carbon signals, especially in complex aromatic systems.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons. For this compound, COSY would reveal correlations between H-5, H-6, and H-7, confirming their connectivity in the benzo- portion of the isoquinoline ring.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate directly bonded proton and carbon atoms. columbia.edu The HSQC spectrum would show a cross-peak for each C-H bond, definitively linking each proton signal (H-1, H-4, H-5, H-6, H-7) to its corresponding carbon signal (C-1, C-4, C-5, C-6, C-7).

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial as it reveals long-range correlations between protons and carbons over two or three bonds. columbia.edu This information is vital for assigning quaternary (non-protonated) carbons and piecing together the molecular skeleton. For instance, the H-1 proton would show a correlation to C-3 and C-8a, while the H-4 proton would correlate to C-3, C-5, and C-8a. These correlations confirm the placement of the chloro-substituent and the fusion of the two rings.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This precision allows for the determination of the exact elemental formula of a compound, distinguishing it from other compounds with the same nominal mass. For this compound, with the molecular formula C₉H₅BrClN, HRMS is essential for confirming its composition. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br) and chlorine (isotopes ³⁵Cl and ³⁷Cl) results in a characteristic isotopic pattern that further corroborates the formula.

Calculated Exact Mass for this compound

| Molecular Formula | Isotope Combination | Monoisotopic Mass (Da) |

| C₉H₅³⁵Cl⁷⁹BrN | Most Abundant | 240.9399 |

| C₉H₅³⁷Cl⁷⁹BrN | 242.9370 | |

| C₉H₅³⁵Cl⁸¹BrN | 242.9379 | |

| C₉H₅³⁷Cl⁸¹BrN | 244.9349 |

Data calculated based on exact isotopic masses.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and medium-polarity compounds like isoquinolines. researchgate.netrsc.org In ESI-MS, the analyte is typically observed as a protonated molecule, [M+H]⁺. The fragmentation behavior of this ion can be studied using tandem mass spectrometry (MS/MS) to provide structural insights.

For halogenated isoquinolines, common fragmentation pathways observed under collision-induced dissociation (CID) include the loss of the halogen atoms or the elimination of small molecules like HCN. researchgate.net The fragmentation pattern of the [M+H]⁺ ion of this compound would provide valuable data to confirm the positions of the bromo and chloro substituents.

Vibrational Spectroscopy

For this compound, the FTIR and Raman spectra would be dominated by vibrations characteristic of the substituted isoquinoline ring system. Key vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region.

C=C and C=N stretching: Ring stretching vibrations of the aromatic and heteroaromatic rings appear in the 1650-1400 cm⁻¹ region. The specific pattern of these bands is characteristic of the isoquinoline skeleton.

C-H in-plane and out-of-plane bending: These vibrations, occurring in the 1300-1000 cm⁻¹ and 900-650 cm⁻¹ regions respectively, are sensitive to the substitution pattern on the aromatic rings.

C-Cl and C-Br stretching: The carbon-chlorine and carbon-bromine stretching vibrations are expected at lower frequencies, typically in the 800-500 cm⁻¹ range.

Density Functional Theory (DFT) calculations are often employed to predict and assign the vibrational frequencies of complex molecules like this compound, aiding in the detailed interpretation of experimental spectra. researchgate.netresearchgate.net Studies on related compounds such as 8-chloroquinoline (B1195068) and other halogenated quinolines provide a reliable basis for assigning the observed spectral bands. acs.orgresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample of this compound, the molecule absorbs radiation at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint.

Expected Characteristic FTIR Peaks for this compound:

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H Stretching | Aromatic C-H |

| 1620-1580 | C=C Stretching | Aromatic Ring |

| 1580-1450 | C=N Stretching | Aromatic Ring |

| 1200-1000 | C-H In-plane Bending | Aromatic C-H |

| 850-750 | C-Cl Stretching | Aryl Halide |

| 700-600 | C-Br Stretching | Aryl Halide |

| Below 900 | C-H Out-of-plane Bending | Aromatic C-H |

This table is generated based on typical vibrational frequencies for the indicated functional groups and structural motifs.

The aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region. irphouse.com The stretching vibrations of the C=C and C=N bonds within the isoquinoline ring system would produce a series of sharp absorption bands in the 1620-1450 cm⁻¹ range. researchgate.netmdpi.com The presence of the halogen substituents is confirmed by the C-Cl and C-Br stretching vibrations, which are expected to appear in the lower frequency "fingerprint" region of the spectrum, typically between 850 cm⁻¹ and 600 cm⁻¹. mdpi.com

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy is a complementary vibrational spectroscopy technique that provides information on the molecular vibrational modes. wikipedia.org It relies on the inelastic scattering of monochromatic light, usually from a laser. wikipedia.org The resulting Raman spectrum provides a structural fingerprint of the molecule, with peak positions and intensities revealing details about the molecular symmetry and the nature of the chemical bonds. For this compound, Raman spectroscopy is particularly useful for identifying vibrations involving the aromatic ring and the carbon-halogen bonds.

Similar to FTIR, specific experimental Raman data for this compound is scarce. However, predictions can be made based on the spectra of isoquinoline and other halogenated aromatic compounds. irphouse.comresearchgate.net

Expected Characteristic Raman Shifts for this compound:

| Raman Shift Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H Stretching | Aromatic C-H |

| 1620-1580 | Ring Breathing Mode | Aromatic Ring |

| 1400-1300 | Ring Stretching | Aromatic Ring |

| 800-700 | C-Cl Stretching | Aryl Halide |

| 650-550 | C-Br Stretching | Aryl Halide |

This table is generated based on typical Raman shifts for the indicated functional groups and structural motifs.

The aromatic C-H stretching vibrations would appear in the 3100-3000 cm⁻¹ region. A strong band, characteristic of the ring breathing mode of the isoquinoline nucleus, is expected in the 1620-1580 cm⁻¹ range. The C-Cl and C-Br stretching vibrations are also readily observable in the Raman spectrum, typically appearing as strong to medium intensity bands in the lower frequency region.

X-ray Diffraction Studies for Solid-State Structure Analysis

X-ray diffraction (XRD) is an indispensable technique for determining the solid-state structure of crystalline materials. By analyzing the diffraction pattern produced when a single crystal of this compound is irradiated with X-rays, it is possible to determine the precise arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. For polycrystalline powder samples, powder X-ray diffraction (PXRD) can provide information about the crystal system, unit cell dimensions, and phase purity.

While a specific crystal structure for this compound is not publicly available, XRD analysis would be the definitive method to elucidate its three-dimensional structure. Such a study would reveal the planarity of the isoquinoline ring system and the precise spatial relationship between the bromine and chlorine substituents. This information is crucial for understanding the compound's physical properties and its potential interactions in a biological or material science context.

Spectrophotometric Analyses (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would promote electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's conjugated system.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the aromatic isoquinoline ring. researchgate.net The presence of halogen substituents may cause a slight shift in the absorption maxima (λmax) compared to the parent isoquinoline molecule due to their electronic effects on the aromatic system. researchgate.net Analysis of related quinoline (B57606) and isoquinoline derivatives suggests that the primary absorption bands would likely occur in the ultraviolet region. researchgate.netnih.govresearchgate.netnih.gov

Expected UV-Vis Absorption Maxima for this compound:

| Wavelength Range (nm) | Electronic Transition | Chromophore |

| 220-280 | π → π | Aromatic Ring |

| 300-350 | π → π | Aromatic Ring |

This table is generated based on typical electronic transitions observed for isoquinoline and its substituted derivatives.

Chromatographic Methods for Purity and Mixture Analysis (e.g., GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique used for separating and identifying the components of a volatile or semi-volatile mixture. nist.govsarpublication.com For the analysis of this compound, a sample would be vaporized and injected into a gas chromatograph. The components of the sample are then separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound.

V. Research Applications of 8 Bromo 3 Chloroisoquinoline and Its Derivatives

Role as a Key Intermediate and Building Block in Complex Molecule Synthesis

8-Bromo-3-chloroisoquinoline is a valuable heterocyclic building block in organic synthesis. The differential reactivity of the bromine and chlorine substituents allows for regioselective functionalization through various cross-coupling reactions. This characteristic makes it an ideal precursor for creating libraries of substituted isoquinoline (B145761) derivatives for screening in drug discovery and materials science.

Construction of Diverse Organic Compounds

The presence of two halogen atoms on the isoquinoline core of this compound allows for its elaboration into a multitude of more complex structures. Chemists can utilize modern synthetic methods, such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, to introduce new carbon-carbon and carbon-heteroatom bonds at the 3- and 8-positions. This enables the synthesis of diverse organic compounds with varied functionalities, which can be tailored for specific applications. For instance, bromo-substituted quinolines and isoquinolines are valuable intermediates for designing and synthesizing complex molecules.

Synthesis of Active Pharmaceutical Ingredients (APIs) and Research Chemicals

The isoquinoline nucleus is a core component of many pharmacologically active compounds. semanticscholar.org Bromo-substituted isoquinolines are frequently used as key intermediates in the synthesis of novel therapeutic agents. orgsyn.org By strategically modifying the this compound core, researchers can develop novel molecules for investigation as potential APIs. The ability to systematically alter the substituents at two different positions is crucial for structure-activity relationship (SAR) studies, which aim to optimize the biological activity and pharmacokinetic properties of a lead compound. This approach has been instrumental in the development of isoquinoline-based compounds targeting a range of diseases.

Precursors for Agrochemicals (e.g., Pesticides, Herbicides)

The isoquinoline framework is also explored in the field of agrochemicals. Derivatives of isoquinoline have been investigated for their potential as fungicides and pesticides. researchgate.net The synthesis of novel agrochemicals often involves the creation of a large library of related structures to be screened for biological activity against various pests and pathogens. This compound serves as an excellent starting point for generating such libraries due to the synthetic versatility offered by its two halogenated positions.

Biological and Pharmacological Research Applications of Isoquinoline Derivatives

Derivatives synthesized from isoquinoline scaffolds exhibit a wide spectrum of biological and pharmacological activities. semanticscholar.org Extensive research has demonstrated their potential in treating infectious diseases and cancer. researchgate.netresearchgate.net

Investigation of Antimicrobial and Antifungal Activities

The search for new antimicrobial and antifungal agents is driven by the rise of drug-resistant pathogens. Isoquinoline derivatives have emerged as a promising class of compounds in this area. nih.gov

Researchers have synthesized and evaluated various isoquinoline derivatives, demonstrating their efficacy against a range of microbial and fungal strains. For example, certain novel 3-aryl-isoquinoline derivatives have shown excellent antifungal activity, with some compounds being more active than the natural product sanguinarine. nih.gov One derivative, compound 9f, was particularly effective against Alternaria solani, Alternaria alternata, and Physalospora piricola. nih.gov Similarly, a new class of alkynyl isoquinolines has been reported to possess strong bactericidal activity against numerous Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Studies on differently functionalized tetrahydroisoquinolines (THIQs) also revealed that many derivatives exhibit high and broad-range bactericidal activity. nih.gov

| Isoquinoline Derivative Class | Target Organism(s) | Key Research Findings | Citation |

|---|---|---|---|

| 3-Aryl-isoquinolines (e.g., 9f) | Alternaria solani, Alternaria alternata, Physalospora piricola | Compound 9f showed inhibition rates of 80.4%, 88.2%, and 93.8% against the respective fungi. Its efficacy against P. piricola was comparable to the commercial fungicide chlorothalonil. | nih.gov |

| Alkynyl Isoquinolines (e.g., HSN584, HSN739) | Gram-positive bacteria (including MRSA and VRSA) | Demonstrated strong bactericidal activity and were able to reduce MRSA load in macrophages, unlike vancomycin. | mdpi.com |

| Tetrahydroisoquinolines (THIQs) | Various bacteria and fungi | Halogenated phenyl and phenethyl carbamate (B1207046) derivatives showed the most remarkable bactericidal activity. Chlorinated ester derivatives exhibited the greatest antifungal activity. | nih.gov |

| Isoxazole-like Benzamide and Isoquinolinone Hybrids | Aspergillus niger, Penicillium chrysogenum | Several hybrid compounds were found to be superior to the commercial drug ketoconazole (B1673606) against A. niger. | mdpi.com |

Studies on Anticancer Properties and Cell Proliferation Inhibition

The isoquinoline scaffold is a key feature in many natural and synthetic compounds with potent anticancer activity. researchgate.net These derivatives exert their effects through various mechanisms, including the induction of cell cycle arrest, apoptosis (programmed cell death), and autophagy. nih.govresearchgate.net

The anticancer potential of isoquinoline alkaloids is noteworthy, and they have been investigated as alternative or complementary treatments to chemotherapy. nih.gov For instance, certain pyrrolo[2,1-a]isoquinoline (B1256269) derivatives known as lamellarins are highly cytotoxic to tumor cells, with some exhibiting IC₅₀ values in the nanomolar range against lung, breast, and liver cancer cells. rsc.org Synthetic isoquinoline derivatives have also been designed to target specific pathways involved in cancer progression. A study involving 533 new isoquinoline derivatives identified two compounds that could inhibit the proliferation of human ovarian cancer cells (SKOV3) and induce apoptosis. nih.gov Other research has focused on developing isoquinoline-tethered quinazoline (B50416) derivatives as highly selective inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2), a critical target in certain types of breast cancer. nih.govrsc.org

| Isoquinoline Derivative/Class | Cancer Cell Line(s) | Mechanism/Key Findings | Citation |

|---|---|---|---|

| Lamellarin D and related alkaloids | Various tumor cells (prostate, leukemia, lung, breast) | Induce cytotoxicity and apoptosis, with IC₅₀ values in the nanomolar range. Some act as Topoisomerase I inhibitors. | rsc.org |

| Synthetic Isoquinoline Derivatives (B01002, C26001) | SKOV3 (human ovarian cancer) | Inhibited cell proliferation in a concentration-dependent manner (IC₅₀ of 7.65 and 11.68 µg/mL, respectively) and induced apoptosis. | nih.gov |

| Isoquinoline-tethered Quinazolines (e.g., 14f) | SKBR3 (HER2-positive breast cancer) | Developed as selective inhibitors of HER2 kinase. Compound 14f showed more potent inhibition of HER2 phosphorylation than the approved drug lapatinib. | nih.govrsc.org |

| General Isoquinoline Alkaloids | Various cancer cells | Exert anticancer effects through cell cycle arrest, apoptosis, and autophagy. Mechanisms can involve binding to DNA, inhibiting enzymes, or epigenetic modulation. | nih.gov |

Research into Analgesic and Anti-inflammatory Potentials of Isoquinoline Analogs

The isoquinoline nucleus is a key pharmacophore in the development of new analgesic and anti-inflammatory agents. Research has demonstrated that derivatives of isoquinoline can exert significant antinociceptive and anti-inflammatory effects. A study focusing on 3-bromo isoquinoline derivatives reported noteworthy analgesic and anti-inflammatory activity, suggesting these compounds could serve as lead molecules for discovering more potent agents in this class. drugdesign.org

Further investigations into related structures, such as (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, have identified compounds with potent in vivo anti-inflammatory and analgesic effects. ug.edu.ge Specifically, compounds 2a and 2n from this series exhibited anti-inflammatory activity with inhibition rates of 95% and 92.7%, respectively, and a 100% inhibition rate for analgesic effect in tested models, which was comparable or superior to the standard drug indomethacin. ug.edu.ge These compounds were found to inhibit cyclooxygenase (COX) enzymes, a key target in anti-inflammatory therapy. ug.edu.ge The analgesic activity of isoquinoline analogs has also been evaluated in various animal models, including the phenylbenzoquinone-induced writhing test, which measures peripherally acting analgesia. nih.gov

Table 1: Anti-inflammatory and Analgesic Activity of Selected Isoquinoline Derivatives

| Compound | Anti-inflammatory Activity (Inhibition Rate) | Analgesic Effect (Inhibition Rate) | Reference |

| Compound 2a | 95% | 100% | ug.edu.ge |

| Compound 2n | 92.7% | 100% | ug.edu.ge |

Modulation of Enzyme and Receptor Activities (e.g., Cytochrome P450, MAPK/ERK Pathway)

Derivatives of isoquinoline have been shown to interact with and modulate the activity of critical enzymes and signaling pathways, highlighting their therapeutic potential.